molecular formula C23H29NO4 B166544 1-(2-Hydroxy-1-methoxypropyl)-3-methoxy-2-methyl-6-(3-methylbut-2-en-1-yl)-9h-carbazol-4-ol CAS No. 137714-93-3

1-(2-Hydroxy-1-methoxypropyl)-3-methoxy-2-methyl-6-(3-methylbut-2-en-1-yl)-9h-carbazol-4-ol

Cat. No. B166544
CAS RN: 137714-93-3
M. Wt: 383.5 g/mol
InChI Key: MOHYRIVKJGNOOE-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-1-methoxypropyl)-3-methoxy-2-methyl-6-(3-methylbut-2-en-1-yl)-9h-carbazol-4-ol, also known as CIP-10, is a synthetic compound that has gained significant attention in the field of scientific research. This compound has been found to have potential applications in various fields, including medicine, agriculture, and environmental science.

Scientific Research Applications

Structural and Synthesis Insights

  • Carbazole Derivatives Synthesis and Structure: The compound is a natural carbazole, part of a class known for their planar structures and potential intermolecular interactions. A study on a similar compound, a natural carbazole isolated from Clausena lansium, reveals insights into the typical structure of such compounds, including their planarity and intermolecular interactions (Fun, Maneerat, Laphookhieo, & Chantrapromma, 2009).
  • Gram-Scale Synthesis: A study demonstrates the synthesis of similar 2,7-dioxygenated carbazole alkaloids, highlighting the chemical pathways and efficiencies in producing these compounds (Ma, Dai, Qiu, Fu, & Ma, 2014).

Pharmacological and Biological Activities

  • Antitumor Activities: Research on similar carbazole derivatives shows that they possess significant antitumor activities. For example, certain derivatives display high cytotoxicity against cultured cells and good antitumor activity in vivo, demonstrating the potential medicinal applications of such compounds (Jasztold-Howorko et al., 1994).
  • Biological Transformation: The bacterial transformation of certain carbazole derivatives has been studied, which provides insights into the metabolic pathways and potential biotechnological applications of these compounds (Waldau, Mikolasch, Lalk, & Schauer, 2009).
  • Antifungal Agents: Novel carbazole derivatives have been studied for their potential as antifungal agents, showcasing the versatility of these compounds in pharmacology (Rad et al., 2016).

Bioactive Carbazoles

  • Free Radical Scavengers: Some carbazole derivatives exhibit radical scavenging activity, which is significant in the context of oxidative stress and potential therapeutic applications (Naik, Kumar, & Swetha, 2010).
  • Neurogenesis Induction: Certain carbazole derivatives have been shown to induce neurogenesis by affecting cell division in neural stem cells. This finding has significant implications for neurological research and therapy (Shin et al., 2015).

properties

CAS RN

137714-93-3

Product Name

1-(2-Hydroxy-1-methoxypropyl)-3-methoxy-2-methyl-6-(3-methylbut-2-en-1-yl)-9h-carbazol-4-ol

Molecular Formula

C23H29NO4

Molecular Weight

383.5 g/mol

IUPAC Name

1-(2-hydroxy-1-methoxypropyl)-3-methoxy-2-methyl-6-(3-methylbut-2-enyl)-9H-carbazol-4-ol

InChI

InChI=1S/C23H29NO4/c1-12(2)7-8-15-9-10-17-16(11-15)19-20(24-17)18(23(28-6)14(4)25)13(3)22(27-5)21(19)26/h7,9-11,14,23-26H,8H2,1-6H3

InChI Key

MOHYRIVKJGNOOE-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C3=C(N2)C=CC(=C3)CC=C(C)C)C(=C1OC)O)C(C(C)O)OC

Canonical SMILES

CC1=C(C2=C(C3=C(N2)C=CC(=C3)CC=C(C)C)C(=C1OC)O)C(C(C)O)OC

synonyms

neocarazostatin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Hydroxy-1-methoxypropyl)-3-methoxy-2-methyl-6-(3-methylbut-2-en-1-yl)-9h-carbazol-4-ol
Reactant of Route 2
1-(2-Hydroxy-1-methoxypropyl)-3-methoxy-2-methyl-6-(3-methylbut-2-en-1-yl)-9h-carbazol-4-ol
Reactant of Route 3
1-(2-Hydroxy-1-methoxypropyl)-3-methoxy-2-methyl-6-(3-methylbut-2-en-1-yl)-9h-carbazol-4-ol
Reactant of Route 4
1-(2-Hydroxy-1-methoxypropyl)-3-methoxy-2-methyl-6-(3-methylbut-2-en-1-yl)-9h-carbazol-4-ol
Reactant of Route 5
Reactant of Route 5
1-(2-Hydroxy-1-methoxypropyl)-3-methoxy-2-methyl-6-(3-methylbut-2-en-1-yl)-9h-carbazol-4-ol
Reactant of Route 6
1-(2-Hydroxy-1-methoxypropyl)-3-methoxy-2-methyl-6-(3-methylbut-2-en-1-yl)-9h-carbazol-4-ol

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